Cas no 102191-88-8 (tert-butyl 2-sulfoacetate)

Tert-butyl 2-sulfoacetate is a sulfonic acid ester widely used as a versatile intermediate in organic synthesis. Its key advantages include its stability under standard conditions and its utility as a sulfonation reagent, enabling the introduction of sulfonate groups into target molecules. The tert-butyl group enhances solubility in organic solvents, facilitating reactions in non-aqueous media. This compound is particularly valuable in pharmaceutical and agrochemical research for modifying molecular properties such as solubility and reactivity. Its well-defined reactivity profile allows for controlled transformations, making it a reliable choice for synthetic applications requiring precise functionalization. Proper handling and storage are recommended due to its potential sensitivity to moisture.
tert-butyl 2-sulfoacetate structure
tert-butyl 2-sulfoacetate structure
Product Name:tert-butyl 2-sulfoacetate
CAS No:102191-88-8
MF:C6H11ClO4S
MW:214.667140245438
CID:3559211
PubChem ID:43350783
Update Time:2025-08-05

tert-butyl 2-sulfoacetate Chemical and Physical Properties

Names and Identifiers

    • Acetic acid, (chlorosulfonyl)-, 1,1-dimethylethyl ester
    • Acetic acid, 2-(chlorosulfonyl)-, 1,1-dimethylethyl ester
    • tert-butyl 2-sulfoacetate
    • SCHEMBL3451980
    • tert-butyl 2-(chlorosulfonyl)acetate
    • 102191-88-8
    • WVEYJYSERDAPTI-UHFFFAOYSA-N
    • chlorosulfonyl-acetic acid tert-butyl ester
    • EN300-271914
    • Inchi: 1S/C6H11ClO4S/c1-6(2,3)11-5(8)4-12(7,9)10/h4H2,1-3H3
    • InChI Key: WVEYJYSERDAPTI-UHFFFAOYSA-N
    • SMILES: ClS(CC(=O)OC(C)(C)C)(=O)=O

Computed Properties

  • Exact Mass: 214.0066577g/mol
  • Monoisotopic Mass: 214.0066577g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 68.8Ų

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Additional information on tert-butyl 2-sulfoacetate

tert-Butyl 2-Sulfoacetate (CAS No. 102191-88-8): An Overview of Its Properties, Applications, and Recent Research

tert-Butyl 2-sulfoacetate (CAS No. 102191-88-8) is a versatile compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as tert-butyl 2-sulfanylethanoate, is a derivative of sulfoacetic acid and tert-butanol. Its unique chemical structure and properties make it an important intermediate in various synthetic processes and a valuable reagent in laboratory research.

The molecular formula of tert-butyl 2-sulfoacetate is C6H12O5S, and its molecular weight is approximately 196.22 g/mol. The compound is a white crystalline solid at room temperature and is soluble in water and many organic solvents, including ethanol, methanol, and acetone. These solubility properties make it easy to handle and integrate into various chemical reactions.

tert-Butyl 2-sulfoacetate is primarily used as a protecting group in organic synthesis, particularly in the protection of carboxylic acids and sulfonic acids. The tert-butyl group provides excellent stability under a variety of reaction conditions, making it a preferred choice for protecting sensitive functional groups during multi-step syntheses. Once the desired transformations are complete, the tert-butyl group can be selectively removed using mild acidic conditions, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), without affecting other functional groups in the molecule.

In the pharmaceutical industry, tert-butyl 2-sulfoacetate has gained attention for its role in the synthesis of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes in the body. The use of tert-butyl 2-sulfoacetate as a protecting group allows for the controlled release of active drugs, improving their bioavailability and reducing potential side effects. Recent studies have shown that this approach can enhance the therapeutic efficacy of various drugs, including anti-cancer agents and anti-inflammatory compounds.

Beyond its applications in drug synthesis, tert-butyl 2-sulfoacetate has also been explored for its potential in materials science. Researchers have investigated its use in the preparation of functional polymers and coatings with enhanced properties. For example, incorporating tert-butyl 2-sulfoacetate into polymer backbones can improve the hydrophilicity and biocompatibility of materials, making them suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds.

In recent years, there has been growing interest in the environmental impact of chemical compounds used in industrial processes. Studies have shown that tert-butyl 2-sulfoacetate exhibits low toxicity and minimal environmental persistence, making it a more sustainable alternative to some traditional reagents. This characteristic aligns with the increasing demand for green chemistry practices in both academic and industrial settings.

The synthetic versatility of tert-butyl 2-sulfoacetate has also led to its use in the development of new analytical methods. For instance, researchers have utilized this compound as a derivatizing agent to enhance the detectability of certain analytes in chromatographic techniques such as gas chromatography (GC) and liquid chromatography (LC). These methods have been applied to various fields, including environmental monitoring, food safety analysis, and clinical diagnostics.

In conclusion, tert-butyl 2-sulfoacetate (CAS No. 102191-88-8) is a multifaceted compound with significant potential across multiple disciplines. Its unique chemical properties make it an indispensable tool in organic synthesis, pharmaceutical development, materials science, and analytical chemistry. As research continues to advance, it is likely that new applications for this compound will emerge, further solidifying its importance in the scientific community.

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